6-amino-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
Description
Properties
IUPAC Name |
6-amino-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4O2/c1-12-7-6(3-5(10)4-11-7)8(14)13(2)9(12)15/h3-4H,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMVIEYMSZVOYRQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=N2)N)C(=O)N(C1=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30429280 | |
| Record name | 6-Amino-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30429280 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
112734-89-1 | |
| Record name | 6-Amino-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30429280 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-amino-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione can be achieved through a multicomponent reaction involving Meldrum’s acid, aromatic aldehydes, and 6-amino-1,3-dimethyluracil. This reaction is typically carried out in the presence of a green heterogeneous catalyst, such as silver-titanium dioxide nanocomposites, under sonication in aqueous media . The reaction conditions are optimized to generate two new carbon-carbon bonds and one carbon-nitrogen bond in a single step, resulting in high yields of the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of green chemistry principles, such as employing environmentally benign catalysts and solvents, is essential to minimize the environmental impact of the production process. The scalability of the synthesis and the recyclability of the catalysts are crucial factors in industrial applications.
Chemical Reactions Analysis
Types of Reactions
6-amino-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced derivatives with different functional groups.
Substitution: The amino group and other substituents on the pyrido[2,3-d]pyrimidine ring can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under various conditions, including acidic or basic environments.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrido[2,3-d]pyrimidine oxides, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives with potential biological activities.
Scientific Research Applications
Structure
The compound features a pyrido[2,3-d]pyrimidine core with amino and methyl substituents that contribute to its reactivity and biological activity. The structural characteristics allow for diverse chemical modifications that can enhance its therapeutic potential.
Medicinal Chemistry
6-amino-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione has been investigated for its potential as an antitumor agent . The compound acts as an inhibitor of key enzymes involved in cancer cell proliferation:
- Mechanism of Action : It targets proteins such as phosphatidylinositol 3-kinase (PI3K) and cyclin-dependent kinases (CDKs), which are critical in cell cycle regulation and survival pathways. By inhibiting these targets, the compound can lead to reduced cell growth and increased apoptosis in cancer cells .
Case Studies
- Inhibition of PI3K Pathway : Research demonstrated that derivatives of this compound effectively inhibited the PI3K pathway in various cancer cell lines, resulting in decreased proliferation rates .
- Antitumor Activity : In vivo studies showed promising results where treated tumors exhibited significant size reduction compared to controls .
Materials Science
The unique electronic properties of this compound make it a candidate for the development of novel materials:
- Conductive Polymers : Its incorporation into polymer matrices has been explored for creating conductive materials suitable for electronic applications.
- Optoelectronic Devices : The compound's ability to absorb light and convert it into electrical energy positions it as a potential component in solar cells and photodetectors .
Biological Research
The compound is utilized in studies examining its interactions with biological macromolecules:
- Protein Interaction Studies : Investigations into how this compound binds to proteins provide insights into its mechanism of action and potential therapeutic applications .
- Nucleic Acid Binding : The ability of this compound to interact with DNA and RNA suggests potential roles in gene regulation and as a therapeutic agent targeting nucleic acids .
Unique Attributes
This compound stands out due to its specific substitution pattern that enhances its reactivity and biological activity. This versatility makes it a valuable scaffold for developing new therapeutic agents .
Mechanism of Action
The mechanism of action of 6-amino-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. This inhibition can disrupt critical cellular pathways, leading to the desired therapeutic effects, such as the inhibition of cancer cell growth .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Substituent Variations and Physicochemical Properties
The pyrido[2,3-d]pyrimidine-2,4-dione scaffold is highly modular. Key analogs and their properties are summarized below:
Key Observations:
- Substituent Effects on Electronic Properties: The amino group in the target compound lowers the LUMO energy compared to chloro analogs, enhancing electron-accepting capacity . Fluorinated aryl substituents (e.g., in compound 2o) increase lipophilicity and π-π stacking, critical for herbicidal activity .
- Steric and Hydrogen-Bonding Effects :
Target Compound:
- Acts as a RAF-MEK-ERK pathway inhibitor , showing cytotoxicity against cancer cells (IC₅₀ < 10 μM) .
- Structural analogs with fluorinated aryl groups (e.g., 2o) exhibit herbicidal activity by inhibiting protoporphyrinogen oxidase (PPO), with binding stabilized by hydrogen bonds (Arg98, Thr176) and π-π interactions .
Comparative Bioactivity:
Biological Activity
Overview
6-Amino-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione (CAS No. 112734-89-1) is a heterocyclic compound belonging to the pyrido[2,3-d]pyrimidine family. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and cancer research. It acts primarily as an inhibitor of various kinases and enzymes involved in critical cellular processes.
The biological activity of this compound is largely attributed to its ability to inhibit specific protein targets:
- Target Proteins : The compound has been shown to inhibit phosphatidylinositol 3-kinase (PI3K), protein tyrosine kinases, and cyclin-dependent kinases. These proteins are crucial for cell proliferation and survival.
- Mode of Action : By binding to these target proteins, the compound disrupts their normal function, leading to decreased cellular proliferation and growth. This mechanism is particularly relevant in cancer biology, where uncontrolled cell growth is a hallmark of malignancy .
Antitumor Activity
Research indicates that this compound exhibits significant antitumor properties:
- Inhibition of Cancer Cell Lines : Studies have demonstrated that this compound can effectively inhibit the growth of various cancer cell lines. For instance, it has shown promising results against MCF7 (breast cancer), HCT116 (colon cancer), and PC3 (prostate cancer) cell lines.
- IC50 Values : The half-maximal inhibitory concentration (IC50) values for these cell lines have been reported in the range of 1.18 μM to 8.83 μM, indicating potent activity against these cancer types .
Mechanistic Studies
Mechanistic studies have provided insights into how this compound exerts its biological effects:
- Cell Cycle Arrest : The compound induces cell cycle arrest at the G1 phase, which prevents cells from progressing through the cycle and ultimately leads to apoptosis.
- Apoptotic Pathways : It activates apoptotic pathways by upregulating pro-apoptotic proteins and downregulating anti-apoptotic proteins within the cells .
Case Studies
Several case studies highlight the effectiveness of this compound in preclinical settings:
- Case Study 1 : In a study involving xenograft models of breast cancer, treatment with this compound resulted in a significant reduction in tumor volume compared to control groups.
- Case Study 2 : Another study focused on its effects on prostate cancer cells revealed that it not only inhibited cell proliferation but also enhanced the sensitivity of these cells to conventional chemotherapeutics.
Properties and Synthesis
The synthesis of this compound typically involves a multicomponent reaction using Meldrum’s acid and aromatic aldehydes under environmentally friendly conditions. This approach emphasizes green chemistry principles by utilizing benign catalysts like silver-titanium dioxide nanocomposites.
Summary Table of Biological Activities
| Activity Type | Description | IC50 Values (μM) |
|---|---|---|
| Antitumor Activity | Inhibits growth in various cancer cell lines | 1.18 - 8.83 |
| Cell Cycle Arrest | Induces G1 phase arrest | N/A |
| Apoptosis Induction | Upregulates pro-apoptotic proteins | N/A |
Q & A
Q. What are the common synthetic routes for 6-amino-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4-dione derivatives, and how are intermediates characterized?
The compound is synthesized via alkylation and cyclization steps. For example, 6-amino-1-cyclopropyl-3-ethyl derivatives are prepared by reacting 6-amino-1-cyclopropylpyrimidine-2,4-dione with ethyl iodide in dichloromethane, yielding products with 40–53% efficiency. Key intermediates are characterized using -NMR, -NMR, and LCMS to confirm structural integrity (e.g., δ 4.91 ppm for cyclopropyl protons and [M+H] peaks) .
Q. How are Mannich and Vilsmeier reactions utilized in modifying the pyrido[2,3-d]pyrimidine scaffold?
Mannich bases and Vilsmeier formylation enable functionalization at the 6- and 7-positions. For instance, aryl-alkanone Mannich bases react with 6-amino-1,3-dimethyluracil under Vilsmeier conditions (POCl/DMF) to introduce formyl or aryl groups. Temperature and solvent (e.g., DMF vs. THF) critically influence product distribution, yielding pyrido[2,3-d]pyrimidine-6-carboxaldehydes or dimeric ethanes .
Q. What spectroscopic methods are essential for confirming the structure of substituted pyrido[2,3-d]pyrimidines?
-NMR resolves alkyl/aryl substituents (e.g., δ 3.40 ppm for N1-CH), while -NMR identifies carbonyl carbons (δ 161–163 ppm for C-4 and C-7). LCMS and EI-MS confirm molecular weights (e.g., m/z 373 [M] for aryl-substituted derivatives) .
Advanced Research Questions
Q. How do reaction conditions (solvent, temperature) influence regioselectivity in pyrido[2,3-d]pyrimidine synthesis?
Elevated temperatures (e.g., reflux in DMF) favor cyclization to pyrido[2,3-d]pyrimidines, while lower temperatures (0–5°C) in THF promote dimerization via Mannich adducts. For example, at 60°C, 6-substituted carboxaldehydes dominate, whereas dimeric bis(pyrido[2,3-d]pyrimidin-6-yl)ethanes form at 25°C .
Q. What strategies resolve contradictions in biological activity data for eEF-2K inhibitors derived from this scaffold?
Discrepancies in IC values may arise from substituent effects on solubility or binding affinity. For instance, 1-cyclopropyl-3-ethyl derivatives show enhanced kinase inhibition over dimethyl analogs due to improved hydrophobic interactions. Dose-response assays with ATP competitors and molecular docking (e.g., using AutoDock Vina) clarify structure-activity relationships .
Q. How can computational methods predict the bioactivity of novel pyrido[2,3-d]pyrimidine derivatives?
DFT calculations (e.g., B3LYP/6-31G**) optimize geometries for docking studies. ADMET predictors (e.g., SwissADME) evaluate pharmacokinetic properties, while QSAR models correlate electronic parameters (HOMO/LUMO energies) with antibacterial or anticancer activity .
Q. What mechanistic insights explain the formation of dimeric byproducts during synthesis?
Dimerization occurs via aza-Mannich pathways: two equivalents of 6-amino-1,3-dimethyluracil react with aryl ketones, forming ethane-linked dimers. Isotopic labeling (-uracil) and kinetic studies confirm a stepwise mechanism involving imine intermediates .
Methodological Considerations
- Synthetic Optimization : Use KCO in DMF for alkylation to minimize side reactions (e.g., over-alkylation) .
- Purification : Silica gel chromatography (hexane/EtOAc 3:1) resolves regioisomers, while recrystallization from ethanol improves purity .
- Biological Assays : Employ fluorescence polarization assays for eEF-2K inhibition, using FITC-labeled ATP analogs to quantify competitive binding .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
